Sodium crotonate

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

Synonyms

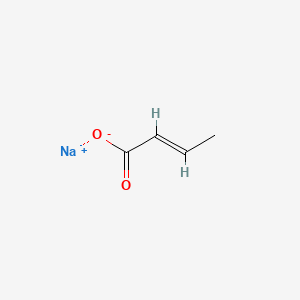

Sodium crotonate is the sodium salt of crotonic acid, a short-chain unsaturated carboxylic acid with the chemical formula . It is typically represented as . Sodium crotonate is a white to off-white crystalline solid that is soluble in water and has applications in various chemical and biological contexts. The compound is derived from crotonic acid, which is known for its distinctive properties and reactivity due to the presence of a double bond in its structure.

- Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.

- Dimerization: In solid-state conditions, sodium crotonate can dimerize to form hex-1-ene-3,4-dicarboxylate, demonstrating its potential for forming larger molecular structures through thermal reactions .

- Reactions with acids: Sodium crotonate can react with strong acids to regenerate crotonic acid and produce sodium salts of the corresponding acids.

Sodium crotonate has been studied for its role in cellular processes, particularly in relation to histone modification. It serves as a precursor for crotonyl-CoA, which is involved in histone crotonylation—a post-translational modification that influences gene expression. Research indicates that increased levels of sodium crotonate can enhance histone crotonylation, thereby affecting transcriptional activity . This modification has implications for various biological processes, including cancer progression and metabolic regulation.

Sodium crotonate can be synthesized through several methods:

- Neutralization Reaction: By reacting crotonic acid with sodium hydroxide or sodium bicarbonate, sodium crotonate is produced:

- Thermal Dimerization: Solid-state thermal reactions of sodium crotonate can yield larger molecular structures such as hex-1-ene-3,4-dicarboxylic acid .

- Alkali Metal Salt Formation: Crotonic acid can react with active metals or their oxides to form corresponding alkali metal salts .

Sodium crotonate has various applications across different fields:

- Biochemical Research: It is used as a tool for studying histone modifications and their effects on gene expression.

- Chemical Synthesis: Sodium crotonate serves as a precursor in the synthesis of various organic compounds and polymers.

- Agriculture: It may have potential applications in agricultural chemistry as a growth regulator or herbicide.

Studies have shown that sodium crotonate interacts with specific enzymes involved in histone modifications. For instance, it competes with acetyl-CoA for binding to histone acetyltransferases, influencing the balance between acetylation and crotonylation of histones . This interaction highlights its significance in epigenetic regulation and potential therapeutic targets in diseases such as cancer.

Sodium crotonate shares similarities with several other compounds, particularly those derived from carboxylic acids. Here are some comparable compounds:

| Compound | Structure | Unique Features |

|---|---|---|

| Sodium butyrate | C₄H₇O₂Na | Short-chain fatty acid; known for anti-inflammatory effects. |

| Sodium acetate | C₂H₃O₂Na | Commonly used as a buffering agent; involved in metabolic pathways. |

| Disodium succinate | C₄H₄O₄Na₂ | Dicarboxylic acid; involved in the Krebs cycle. |

| Sodium propionate | C₃H₅O₂Na | Used as a preservative; inhibits mold growth. |

Uniqueness of Sodium Crotonate: Sodium crotonate is unique due to its unsaturated structure, which allows for specific reactivity patterns not found in saturated carboxylates. Its role in histone modification further distinguishes it from other similar compounds, making it an important subject of study in epigenetics and cellular biology.

Sodium crotonate (IUPAC name: sodium (E)-but-2-enoate) is the sodium salt of crotonic acid, with the molecular formula C₄H₅NaO₂ and a molecular weight of 108.07 g/mol. Its structure features a four-carbon chain with a conjugated double bond in the trans (E) configuration, as shown in its SMILES notation: C/C=C/C(=O)[O⁻][Na⁺] . The stereochemical integrity of the (E)-isomer is critical for its reactivity and intermolecular interactions, particularly in solid-state arrangements and polymerization processes.

Table 1: Key molecular descriptors of sodium crotonate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₅NaO₂ | |

| Molecular Weight | 108.07 g/mol | |

| Double Bond Configuration | E (trans) | |

| CAS Registry Number | 17342-77-7 |

The carboxylate group (-COO⁻) and sodium ion (Na⁺) form an ionic bond, while the conjugated π-system of the crotonate anion influences its electronic properties and participation in cycloaddition reactions.

Crystalline Structure and Solid-State Arrangements

X-ray crystallographic studies reveal that sodium crotonate adopts a monoclinic crystal system with the space group P2₁/a (No. 14). The unit cell parameters are:

- a = 9.71 Å

- b = 6.90 Å

- c = 7.75 Å

- β = 104.0°

The crotonate anions align in parallel layers stabilized by sodium ion coordination and hydrogen bonding between carboxylate oxygen atoms. This arrangement facilitates thermal dimerization in the solid state, producing hex-1-ene-3,4-dicarboxylate as the primary product at 250–300°C.

Table 2: Solid-state dimerization products of sodium crotonate

| Temperature (°C) | Primary Product | Yield (%) | Source |

|---|---|---|---|

| 250 | Hex-1-ene-3,4-dicarboxylate | 98.5 | |

| 295 | 2-Methylene-3-methylbutane-1,4-dicarboxylate | 41.7 |

The formation of solid solution crystals during dimerization explains the high regio- and stereoselectivity observed in these reactions.

Synthesis Methodologies and Industrial Production

Industrial production of sodium crotonate involves two primary routes:

Neutralization of Crotonic Acid

Crotonic acid reacts with sodium hydroxide in aqueous solution:

CH₃CH=CHCOOH + NaOH → CH₃CH=CHCOO⁻Na⁺ + H₂O

This method achieves >95% conversion efficiency under mild conditions (25–40°C).

Oxidation of Crotonaldehyde

A catalytic oxidation process using molybdophosphoric acid (H₃PMo₁₂O₄₀) supported on activated carbon:

CH₃CH=CHCHO + ½O₂ → CH₃CH=CHCOOH → Neutralization → Sodium Crotonate

Optimized conditions (0.25 catalyst loading, 0.08 V₂O₅/H₃PMo₁₂O₄₀ ratio) yield 66.7% crotonic acid, which is subsequently neutralized.

Table 3: Comparison of industrial synthesis methods

| Method | Catalyst System | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Neutralization | NaOH | 25–40 | >95 | |

| Catalytic Oxidation | H₃PMo₁₂O₄₀/V₂O₅ on C | 80–120 | 66.7 | |

| Continuous Flow Oxidation | Ag/Al₂O₃ in ethyl acetate | 150 | 91 |

The continuous flow process represents a recent advancement, reducing reaction time from hours to minutes while improving yield to 91%. This method enhances safety by minimizing exposure to volatile intermediates like crotonaldehyde.

Thermal Behavior and Dimerization Mechanisms

Sodium crotonate exhibits distinctive thermal behavior characterized by solid-state dimerization reactions at elevated temperatures. The thermal reaction of sodium crotonate in the solid state produces a nearly quantitative yield of hex-1-ene-3,4-dicarboxylate, demonstrating remarkable selectivity in the dimerization process [9] [13]. X-ray analysis suggests the formation of a solid solution crystal during dimerization, which contributes to the high selectivity observed in these thermal transformations [9].

The dimerization mechanism proceeds through biradical intermediates, where the alpha-carbons of crotonate anions bond to each other [9]. This process initiates at approximately 295°C for the formation of the primary dimer product [13]. At higher temperatures around 320°C, further structural rearrangements occur, leading to isomer conversion and eventual decay of the crystal structure [13].

Table 1: Thermal Behavior and Dimerization Data

| Temperature (°C) | Process | Product/Outcome | Reference |

|---|---|---|---|

| 250 | Thermal reaction onset (sodium acrylate/crotonate) | Cross-coupled dimers formation | [11] |

| 295 | Initial dimerization temperature | Hex-1-ene-3,4-dicarboxylate formation | [13] |

| 320 | Higher temperature dimerization | Isomer conversion, crystal structure decay | [13] |

| 460 | Decomposition temperature | Symmetrical ketone formation | [17] |

Binary crystal systems containing sodium crotonate with other sodium carboxylates demonstrate cross-coupled dimerization behavior [11]. For instance, the solid state thermal reactions of binary crystals from equimolar mixtures of sodium acrylate and sodium crotonate yield cross-coupled dimers with formation of solid solutions, resulting in high selectivity of dimer formation [11].

At temperatures approaching 460°C, sodium crotonate undergoes more extensive decomposition reactions [17]. These high-temperature processes lead to the formation of symmetrical ketones and other degradation products, representing complete breakdown of the original carboxylate structure [17].

Solubility Profiles in Aqueous and Organic Solvents

Sodium crotonate demonstrates high solubility in aqueous media, consistent with its ionic nature [16]. The compound can be readily prepared as a 1 molar solution by dissolving crotonic acid in water followed by neutralization with sodium hydroxide to achieve a final pH of approximately 7 [16]. This preparation method confirms the excellent water solubility of the sodium salt compared to the parent crotonic acid.

The parent crotonic acid exhibits moderate water solubility with reported values of 94 grams per liter at 25°C [23] and 76 grams per liter at 20°C [34]. The conversion to the sodium salt significantly enhances aqueous solubility due to the ionic character of the carboxylate group [16].

Table 2: Solubility Profiles

| Compound | Solvent | Solubility | Reference |

|---|---|---|---|

| Crotonic acid (parent compound) | Water | 94 g/L at 25°C | [23] |

| Sodium crotonate (1M solution preparation) | Water | Soluble (pH adjusted to ~7) | [16] |

| Crotonic acid (water) | Water | 76 g/L at 20°C | [34] |

| Methyl crotonate (water) | Water | Immiscible | [7] |

In contrast to the high aqueous solubility, organic solvent compatibility varies significantly based on the specific solvent properties [15]. The ionic nature of sodium crotonate generally results in poor solubility in nonpolar organic solvents, while polar protic solvents may offer limited solubility depending on their ability to solvate the ionic components [15].

The dramatic difference in solubility behavior between sodium crotonate and related esters such as methyl crotonate, which is immiscible with water [7], highlights the profound impact of the ionic sodium carboxylate functionality on solvent interactions [7].

pH-Dependent Stability and Degradation Pathways

The stability of sodium crotonate solutions exhibits strong dependence on pH conditions, reflecting the acid-base equilibrium between the crotonate anion and its conjugate acid [14]. The parent crotonic acid has a dissociation constant (Ka) of 1.97 × 10⁻⁵, corresponding to a pKa value of 4.69 [14] [32]. This moderate acidity places crotonic acid in the category of weak organic acids, making the sodium salt subject to pH-dependent hydrolysis reactions.

Theoretical calculations for a 1 molar sodium crotonate solution predict a basic pH of approximately 9.35 based on the Henderson-Hasselbalch equation [14]. However, experimental observations consistently show lower pH values around 6.1, suggesting complex equilibrium behavior and possible side reactions [14].

Table 3: pH-Dependent Stability and Acid-Base Properties

| pH Condition | Stability/Behavior | Ka/pKa Value | Reference |

|---|---|---|---|

| Neutral (pH ~7) | Stable preparation condition | pKa = 4.69 (crotonic acid) | [16] |

| Basic solution | Expected high pH (9.35 theoretical) | Ka = 1.97 × 10⁻⁵ | [14] |

| 1M solution theoretical pH | Calculated from Henderson-Hasselbalch | Ka = 1.11 × 10⁻⁵ | [36] |

| 1M solution experimental pH | Observed pH 6.1 | Experimental determination | [14] |

Alternative measurements using conductometric methods have yielded slightly different dissociation constants, with values around 1.11 × 10⁻⁵ reported for crotonic acid under specific experimental conditions [36]. These variations likely reflect differences in ionic strength, temperature, and measurement techniques [36].

The degradation pathways of sodium crotonate under various pH conditions involve complex mechanisms [17]. In neutral to mildly basic conditions, the compound remains relatively stable for extended periods [16]. However, under strongly alkaline conditions, hydrolysis reactions may occur, leading to the formation of various degradation products [31].

Studies on crotonate metabolism by microorganisms reveal that sodium crotonate can undergo enzymatic degradation to form acetate, cyclohexane carboxylate, and various intermediate metabolites [17]. These biological degradation pathways provide insight into the potential chemical transformations that may occur under specific environmental conditions [17].

General Manufacturing Information

XU - indicates a substance exempt from reporting under the Chemical Data Reporting Rule, (40 CFR 711).